1,8-Naphthyridine-3-carbonitrile
Overview
Description
1,8-Naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system containing nitrogen atoms at the 1 and 8 positions, with a cyano group attached to the 3 position. Its unique structure imparts a range of chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Mechanism of Action
Target of Action
1,8-Naphthyridine-3-carbonitrile is a heterocyclic compound that has been studied for its diverse biological activities Naphthyridine derivatives are known to possess antimalarial, antibacterial, anti-inflammatory, antiproliferative, anticancer, and antioxidant activity . These activities suggest that this compound may interact with a variety of biological targets.
Mode of Action
Certain 1,8-naphthyridine derivatives are known to interact with double-stranded dna (ds-dna) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription, leading to suppression of cell growth .
Biochemical Pathways
Given the broad spectrum of biological activities associated with naphthyridine derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Certain 1,8-naphthyridine derivatives are known to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that this compound may have similar effects.
Action Environment
One study mentions the synthesis of 1,8-naphthyridines in water under air atmosphere , suggesting that environmental conditions may play a role in the synthesis and possibly the action of this compound.
Biochemical Analysis
Cellular Effects
Some 1,8-naphthyridine derivatives have shown cytotoxic activity against human breast cancer cell line (MCF7)
Molecular Mechanism
Some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .
Temporal Effects in Laboratory Settings
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-3-carbonitrile can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,8-Naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Comparison with Similar Compounds
- 1,6-Naphthyridine-3-carbonitrile
- 1,5-Naphthyridine-3-carbonitrile
- 1,2-Dihydro-1,6-naphthyridine-8-carbonitrile
Comparison: 1,8-Naphthyridine-3-carbonitrile stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in synthetic applications .
Properties
IUPAC Name |
1,8-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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